4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide
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Overview
Description
4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C8H7FN2O2S and a molecular weight of 214.22 g/mol . This compound is primarily used in research and development within various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-cyano-2-fluorobenzenesulfonyl chloride with N-methylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low level to ensure the stability of the reactants and products. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
4-Cyano-2-fluoro-N-methylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:
4-Cyano-N-methylbenzenesulfonamide: Similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
4-Cyano-2-fluorobenzoic acid: Contains a carboxylic acid group instead of a sulfonamide group, leading to different chemical properties and applications.
The presence of the cyano and fluoro groups in this compound makes it unique, as these groups can influence the compound’s electronic properties and reactivity, enhancing its potential in various applications.
Properties
Molecular Formula |
C8H7FN2O2S |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-cyano-2-fluoro-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C8H7FN2O2S/c1-11-14(12,13)8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 |
InChI Key |
YBYFPOKUYSYWJP-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)C#N)F |
Origin of Product |
United States |
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